19-Hydroxyandrost-4-ene-3,17-dione
Overview
Description
19-Hydroxyandrost-4-ene-3,17-dione is a steroidal compound with the molecular formula C19H26O3. It is a derivative of androst-4-ene-3,17-dione, featuring a hydroxyl group at the 19th carbon position. This compound is significant in the field of steroid chemistry and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary target of 19-Hydroxyandrost-4-ene-3,17-dione is the mineralocorticoid receptor , where it enhances the action of aldosterone . It is also a substrate for Corticotropin-lipotropin and Cytochrome P450 19A1 .
Mode of Action
This compound interacts with its targets by binding to the mineralocorticoid receptor, thereby enhancing the action of aldosterone . This interaction results in changes in gene expression and protein synthesis, which can lead to various physiological effects.
Biochemical Pathways
The compound is involved in the steroid hormone biosynthesis pathway. It is a key intermediate in the multistage syntheses of physiologically active compounds of the pregnane series (hydrocortisone, prednisolone, dexamethasone, triamcinolone, 6α-methylprednisolone, and others) . It can also be used in the synthesis of steroids of the androstane series .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its enhancement of the mineralocorticoid action of aldosterone . This can lead to changes in fluid balance and electrolyte levels in the body, influencing various physiological processes such as blood pressure regulation and inflammation response.
Biochemical Analysis
Biochemical Properties
19-Hydroxyandrost-4-ene-3,17-dione is a substrate for Corticotropin-lipotropin and Cytochrome P450 19A1 . It interacts with these enzymes, which play a crucial role in its biochemical reactions .
Cellular Effects
This compound has been known to enhance the mineralocorticoid action of aldosterone . It influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its biochemical properties .
Metabolic Pathways
This compound is involved in certain metabolic pathways. It interacts with enzymes and cofactors, which could also include any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
19-Hydroxyandrost-4-ene-3,17-dione can be synthesized through the biotransformation of phytosterols using specific strains of Mycobacterium. The process involves the microbial conversion of phytosterols to 4-androstene-3,17-dione, followed by hydroxylation at the 19th position . The reaction conditions typically include the use of mineral acids in organic solvents for dehydration and isomerization processes .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically engineered Mycobacterium strains. These strains are optimized for high yield and efficiency in converting phytosterols to the desired product. The fermentation process is followed by purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
19-Hydroxyandrost-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 19-oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The hydroxyl group at the 19th position can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include mineral acids, organic solvents, and specific enzymes for biotransformation. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include 19-oxo derivatives, reduced forms with hydroxyl groups at different positions, and substituted derivatives with various functional groups .
Scientific Research Applications
19-Hydroxyandrost-4-ene-3,17-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various steroidal compounds.
Biology: The compound is studied for its role in steroid metabolism and its effects on biological systems.
Medicine: It serves as a precursor for the synthesis of glucocorticoid drugs and other therapeutic agents.
Industry: The compound is used in the production of steroidal pharmaceuticals and as a research tool in the development of new drugs
Comparison with Similar Compounds
Similar Compounds
4-Androstene-3,17-dione: A precursor in the biosynthesis of androgens and estrogens.
9α-Hydroxyandrost-4-ene-3,17-dione: An intermediate in the synthesis of glucocorticoids.
1,4-Androstadiene-3,17-dione: Used in the synthesis of anabolic steroids.
Uniqueness
19-Hydroxyandrost-4-ene-3,17-dione is unique due to its hydroxyl group at the 19th position, which imparts distinct chemical and biological properties. This modification enhances its utility in the synthesis of specific steroidal drugs and its role in steroid metabolism research .
Properties
IUPAC Name |
(8R,9S,10S,13S,14S)-10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16,20H,2-9,11H2,1H3/t14-,15-,16-,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUHPTGEXRHMQQ-BGJMDTOESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199007, DTXSID90862078 | |
Record name | 19-Hydroxy-4-androstene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19-Hydroxyandrost-4-ene-3,17-dione,(+/-)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 19-Hydroxyandrost-4-ene-3,17-dione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003955 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
510-64-5, 61342-08-3 | |
Record name | 19-Hydroxyandrostenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 19-Hydroxy-4-androstene-3,17-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 510-64-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74233 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 19-Hydroxy-4-androstene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19-Hydroxyandrost-4-ene-3,17-dione,(+/-)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19-hydroxyandrost-4-ene-3,17-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.379 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 19-HYDROXYANDROSTENEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A546CQ0584 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 19-Hydroxyandrost-4-ene-3,17-dione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003955 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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